molecular formula C18H18N2O4 B2381880 2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide CAS No. 922056-04-0

2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

Cat. No.: B2381880
CAS No.: 922056-04-0
M. Wt: 326.352
InChI Key: CHADTBBXTQYRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The chemical compound 2-(4-Methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide belongs to a class of organic molecules that have been explored for various synthetic and biological applications. While the exact compound was not directly found, related research on compounds with similar structural motifs provides insight into potential applications and synthetic routes.

One study presented a practical method for synthesizing novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals, showcasing moderate to high activities against eight phytopathogenic fungi. This suggests potential fungicidal applications for crop protection (Yang et al., 2017).

Synthesis of Related Compounds

The synthesis of 3,4,5-trichloro-6-(dibenzo[d,f][1,3]diazepin-5-yl)-[1,2]-benzoquinones provides an example of the synthetic approach towards complex structures involving oxazepine rings (Gomaa, 2011). Another study focused on the design and synthesis of new 1,3,4-oxadiazole - benzothiazole and hydrazone derivatives, indicating a broad interest in creating chemotherapeutic agents with improved antitumor activity (Kaya et al., 2017).

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-14-5-2-12(3-6-14)10-17(21)20-13-4-7-16-15(11-13)18(22)19-8-9-24-16/h2-7,11H,8-10H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHADTBBXTQYRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.